molecular formula C11H19ClN4O2 B1424762 N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl CAS No. 1220030-25-0

N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl

Cat. No.: B1424762
CAS No.: 1220030-25-0
M. Wt: 274.75 g/mol
InChI Key: BQIVQJQNFBJNBR-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl is a useful research compound. Its molecular formula is C11H19ClN4O2 and its molecular weight is 274.75 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

One area of research involving N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl is the synthesis of novel heterocyclic compounds. For instance, Kumar and Mashelker (2007) synthesized various oxadiazole derivatives containing 2‐H‐Pyranopyridine‐2‐one moiety, which are expected to exhibit better hypertensive activity (Kumar & Mashelker, 2007).

Development of Antimicrobial Agents

Another application is in the development of antimicrobial agents. Abu-Melha (2013) utilized 2‐Cyano‐N‐(4,6‐dimethyl‐1H‐pyrazolo[3,4‐b]pyridin‐3‐yl)acetamide, a related compound, for synthesizing various new heterocycles incorporating the pyrazolopyridine moiety, which were evaluated as antimicrobial agents (Abu-Melha, 2013).

Anticancer Research

In the field of anticancer research, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives which were screened for cytotoxic activities, showing potential as anticancer agents (Rahmouni et al., 2016).

Tuberculosis Treatment Research

Research has also been conducted on developing treatments for tuberculosis. Samala et al. (2013) synthesized 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives and evaluated them for their inhibition of Mycobacterium tuberculosis pantothenate synthetase, identifying compounds with significant activity (Samala et al., 2013).

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2.ClH/c1-11(2,6-16)13-10(17)9-7-5-12-4-3-8(7)14-15-9;/h12,16H,3-6H2,1-2H3,(H,13,17)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIVQJQNFBJNBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=NNC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl
Reactant of Route 2
Reactant of Route 2
N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl
Reactant of Route 3
Reactant of Route 3
N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl
Reactant of Route 4
N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl
Reactant of Route 5
N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl
Reactant of Route 6
Reactant of Route 6
N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl

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